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Compound of Interest

Compound Name: (4-Phenoxyphenyl)methanol

Cat. No.: B189083

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Phenoxyphenyl)methanol, also known as 4-phenoxybenzyl alcohol, is an aromatic ether
and primary alcohol with significant applications as a key intermediate in the synthesis of
pharmaceuticals and other advanced organic materials. This technical guide provides a
comprehensive overview of its chemical and physical properties, detailed spectral data, a
representative synthesis protocol, and an exploration of the known biological activities of
structurally related compounds, offering insights for its potential applications in drug discovery
and development.

Chemical Structure and Identification

(4-Phenoxyphenyl)methanol possesses a molecular structure characterized by a benzyl
alcohol core where the phenyl ring is substituted at the para-position with a phenoxy group.

Systematic IUPAC Name: (4-Phenoxyphenyl)methanol
Chemical Structure:

Caption: 2D structure of (4-Phenoxyphenyl)methanol.
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Table 1: Compound Identification

Identifier Value

CAS Number 2215-78-3[1]

Molecular Formula C13H1202[1]

SMILES C1=CC=C(C=C1)0C2=CC=C(C=C2)CO[1]

InChl INChl=1S/C13H1202/c14-10-11-6-8-13(9-7-
11)15-12-4-2-1-3-5-12/h1-9,14H,10H2[1]

InChlKey FEOMFFKZOZMBKD-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of (4-Phenoxyphenyl)methanol is
presented in Table 2. The compound exists as a solid at room temperature.

Table 2: Physicochemical Data for (4-Phenoxyphenyl)methanol

Property Value Reference
Molecular Weight 200.23 g/mol [1]
Appearance White to off-white solid

Melting Point 54.5-56 °C

Boiling Point 333.2 £ 25.0 °C at 760 mmHg

Solubility No information available [2]

pKa 14.36 + 0.10 (Predicted)

Spectral Data Analysis

Detailed spectral data is crucial for the unambiguous identification and characterization of (4-
Phenoxyphenyl)methanol.
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'H NMR Spectroscopy

The proton NMR spectrum of (4-Phenoxyphenyl)methanol is expected to show distinct
signals for the aromatic protons of the two phenyl rings, the benzylic methylene protons, and
the hydroxyl proton. The exact chemical shifts and coupling constants can vary slightly
depending on the solvent and concentration.

3C NMR Spectroscopy

The 13C NMR spectrum will provide information on the carbon framework of the molecule. The
spectrum is expected to show signals for the twelve aromatic carbons and one aliphatic carbon
of the methylene group.

Infrared (IR) Spectroscopy

The IR spectrum of (4-Phenoxyphenyl)methanol is characterized by key absorption bands
corresponding to its functional groups.

Table 3: Key IR Absorption Bands

Wavenumber (cm—?) Functional Group Description

Strong, broad peak due to the

3400-3200 O-H

hydroxyl group

] Stretching vibrations of

3100-3000 C-H (aromatic) )

aromatic C-H bonds

) ) Stretching vibrations of the

2900 C-H (aliphatic)

methylene C-H bonds

Sharp peaks consistent with
1610, 1500 C=C (aromatic) aromatic carbon-carbon

double bonds

Asymmetric stretching of the
1240 C-O (ether) )

aryl ether linkage

Stretching of the primary
1050 C-0O (alcohol)

alcohol C-O bond
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Note: The IR data is based on typical values for similar compounds and may vary.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. The electron ionization (EI) mass spectrum of (4-Phenoxyphenyl)methanol

shows a prominent molecular ion peak.

Table 4: Major Peaks in the Mass Spectrum of (4-Phenoxyphenyl)methanol

miz Relative Intensity (%) Putative Fragment
200 99.99 [M]* (Molecular lon)

77 62.82 [CeHs]* (Phenyl cation)
51 33.83 [CaHs]*

79 32.99 [CeH7]*

107 29.86 [C7H7O]*

Experimental Protocols
Synthesis of (4-Phenoxyphenyl)methanol via Reduction
of 4-Phenoxybenzaldehyde

This protocol describes a general method for the reduction of an aldehyde to a primary alcohol
using sodium borohydride. This method is adaptable for the synthesis of (4-
Phenoxyphenyl)methanol from 4-phenoxybenzaldehyde.

Click to download full resolution via product page
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Caption: Workflow for the synthesis of (4-Phenoxyphenyl)methanol.

Materials:

4-Phenoxybenzaldehyde

» Absolute Ethanol

e Sodium borohydride (NaBHa)

e 10% Hydrochloric acid (HCI)

» 5% Hydrochloric acid (HCI)

o Diethyl ether

» Saturated aqueous solution of sodium chloride (brine)
¢ Anhydrous magnesium sulfate (MgSOQOa)

Procedure:

Dissolve 4-phenoxybenzaldehyde (1.0 eq) in absolute ethanol in a round-bottom flask
equipped with a magnetic stirrer.

 To this solution, add sodium borohydride (0.74 eq) portion-wise with stirring.
« Stir the reaction mixture at room temperature for 24 hours.

o After 24 hours, carefully add 10% hydrochloric acid to the reaction mixture to quench the
excess sodium borohydride.

* Remove the solvent under reduced pressure.
o Dissolve the resulting residue in a mixture of diethyl ether and 5% hydrochloric acid.

o Separate the organic phase and wash it successively with 5% hydrochloric acid (2x) and
brine (2x).
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» Dry the organic phase over anhydrous magnesium sulfate.

 Filter the solution and evaporate the solvent under reduced pressure to yield (4-
Phenoxyphenyl)methanol.[2]

Biological Activity and Drug Development Potential

While specific studies on the biological activity of (4-Phenoxyphenyl)methanol are limited, the
phenoxybenzyl alcohol scaffold is present in a number of biologically active molecules.
Research on closely related compounds provides valuable insights into its potential
pharmacological relevance.

Insights from Structurally Related Compounds

e 4-Hydroxybenzyl Alcohol (4-HBA): This compound, a major constituent of the medicinal plant
Gastrodia elata, has demonstrated a range of biological activities, including antioxidant, anti-
inflammatory, and neuroprotective effects.[3][4] Mechanistic studies have shown that 4-HBA
can suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide
synthase (iNOS) in macrophages.[3] It also exerts neuroprotective effects by up-regulating
the transcription factor Nrf2 and subsequent antioxidant genes like HO-1 through the
PI3K/Akt signaling pathway.[5] Furthermore, 4-HBA has been shown to activate ERK and Akt
signaling pathways.[4]

o 3-Phenoxybenzyl Alcohol: This isomer is a metabolite of several pyrethroid insecticides.[6]
Some in vitro studies have suggested potential endocrine activity, though this has not been
consistently observed in mammalian systems.[6][7]

Potential Signaling Pathway Interactions

Based on the activities of its structural analogs, it is plausible that (4-
Phenoxyphenyl)methanol or its derivatives could interact with key signaling pathways
relevant to drug development.
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Potential Cellular Effects of
(4-Phenoxyphenyl)methanol Derivatives

Potential Signiling Pathways

ERK Pathway PI3K/Akt Pathway Nrf2 Pathway

Potential Biological Outcomes

Click to download full resolution via product page
Caption: Potential signaling pathways modulated by (4-Phenoxyphenyl)methanol derivatives.

The structural similarity to compounds known to modulate pathways such as PI3K/Akt, ERK,
and Nrf2 suggests that derivatives of (4-Phenoxyphenyl)methanol could be explored for
therapeutic potential in areas like neurodegenerative diseases and inflammatory conditions.
The phenoxybenzyl moiety serves as a valuable pharmacophore that can be further modified to
optimize activity and selectivity towards specific biological targets.

Conclusion

(4-Phenoxyphenyl)methanol is a well-characterized compound with established
physicochemical properties and spectral data. Its role as a synthetic intermediate is of
significant interest to the pharmaceutical and materials science industries. While direct
biological data on (4-Phenoxyphenyl)methanol is not extensively available, the known
activities of its structural analogs suggest that this chemical scaffold holds promise for the
development of novel therapeutic agents. Further investigation into the biological effects and
signaling pathway modulation of (4-Phenoxyphenyl)methanol and its derivatives is warranted
to fully elucidate its potential in drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. scs.illinois.edu [scs.illinois.edu]

2. prepchem.com [prepchem.com]

3. Anti-angiogenic, anti-inflammatory and anti-nociceptive activity of 4-hydroxybenzyl alcohol
- PubMed [pubmed.ncbi.nim.nih.gov]

4. Anti-oxidative effects of 4-hydroxybenzyl alcohol in astrocytes confer protective effects in
autocrine and paracrine manners - PMC [pmc.ncbi.nim.nih.gov]

e 5. 4-Hydroxybenzyl alcohol confers neuroprotection through up-regulation of antioxidant
protein expression - PubMed [pubmed.ncbi.nim.nih.gov]

e 6. researchgate.net [researchgate.net]
e 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

 To cite this document: BenchChem. [An In-depth Technical Guide to (4-
Phenoxyphenyl)methanol: Chemical Properties and Structure]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b189083#4-phenoxyphenyl-
methanol-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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